molecular formula C29H26F3N3O4S B11069481 Ethyl 4-[({5-oxo-3-(2-phenylethyl)-2-thioxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl}acetyl)amino]benzoate

Ethyl 4-[({5-oxo-3-(2-phenylethyl)-2-thioxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl}acetyl)amino]benzoate

Cat. No.: B11069481
M. Wt: 569.6 g/mol
InChI Key: PMVXCTYVGMLCMJ-UHFFFAOYSA-N
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Description

Ethyl 4-[({5-oxo-3-(2-phenylethyl)-2-thioxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl}acetyl)amino]benzoate is a complex organic compound that features a unique imidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[({5-oxo-3-(2-phenylethyl)-2-thioxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl}acetyl)amino]benzoate typically involves multiple steps:

    Formation of the Imidazolidinone Core: This step involves the reaction of a substituted phenyl isothiocyanate with an appropriate amine to form the imidazolidinone ring.

    Acylation: The imidazolidinone intermediate is then acylated with ethyl 4-aminobenzoate under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[({5-oxo-3-(2-phenylethyl)-2-thioxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl}acetyl)amino]benzoate can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings or the imidazolidinone core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Corresponding sulfoxides or sulfones.

    Reduction: Reduced imidazolidinone derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-[({5-oxo-3-(2-phenylethyl)-2-thioxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl}acetyl)amino]benzoate has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Material Science:

Mechanism of Action

The mechanism of action of Ethyl 4-[({5-oxo-3-(2-phenylethyl)-2-thioxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl}acetyl)amino]benzoate involves its interaction with specific molecular targets. The imidazolidinone core can interact with enzymes or receptors, leading to modulation of biological pathways. The trifluoromethyl group enhances its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-aminobenzoate: Lacks the imidazolidinone core and trifluoromethyl group.

    Phenyl isothiocyanate derivatives: Similar core structure but different functional groups.

Uniqueness

Ethyl 4-[({5-oxo-3-(2-phenylethyl)-2-thioxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl}acetyl)amino]benzoate is unique due to the presence of the trifluoromethyl group and the imidazolidinone core, which confer specific chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C29H26F3N3O4S

Molecular Weight

569.6 g/mol

IUPAC Name

ethyl 4-[[2-[5-oxo-3-(2-phenylethyl)-2-sulfanylidene-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl]acetyl]amino]benzoate

InChI

InChI=1S/C29H26F3N3O4S/c1-2-39-27(38)20-11-13-22(14-12-20)33-25(36)18-24-26(37)35(23-10-6-9-21(17-23)29(30,31)32)28(40)34(24)16-15-19-7-4-3-5-8-19/h3-14,17,24H,2,15-16,18H2,1H3,(H,33,36)

InChI Key

PMVXCTYVGMLCMJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CCC3=CC=CC=C3)C4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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